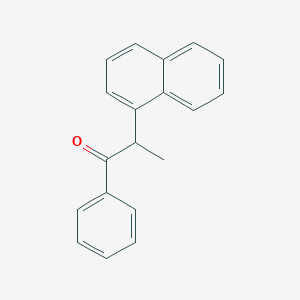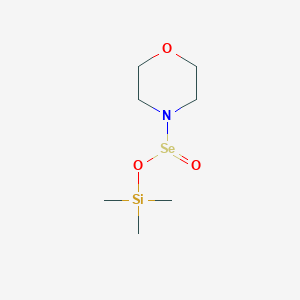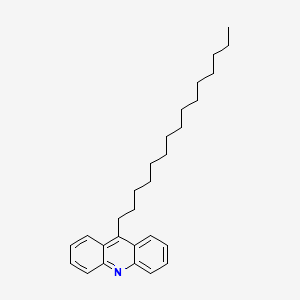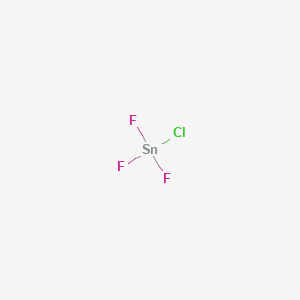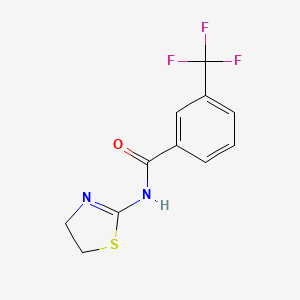
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)-: is a chemical compound with the molecular formula C10H10N2OS . This compound is known for its unique structure, which includes a benzamide core, a thiazole ring, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzamide derivative with a thiazole precursor in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
The reactions of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like hydrogen peroxide in acidic or basic media. Reduction reactions often involve reducing agents like lithium aluminum hydride in anhydrous solvents. Substitution reactions may require catalysts such as palladium or copper complexes to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups. Reduction reactions can produce reduced compounds with fewer double bonds or functional groups. Substitution reactions result in the formation of new compounds with different substituents replacing the original functional groups .
科学的研究の応用
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions and transformations.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.
作用機序
The mechanism of action of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, resulting in changes in cellular processes. The trifluoromethyl group and thiazole ring play crucial roles in determining the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
Benzamide, N-(4,5-dihydro-2-thiazolyl)-2-ethoxy-: This compound has a similar structure but with an ethoxy group instead of a trifluoromethyl group.
Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl-: This compound features a methyl group in place of the trifluoromethyl group.
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-chloro-: This compound contains a chloro group instead of the trifluoromethyl group.
Uniqueness
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications. The trifluoromethyl group also influences the compound’s binding affinity and specificity for molecular targets, distinguishing it from other similar compounds .
特性
CAS番号 |
72239-23-7 |
|---|---|
分子式 |
C11H9F3N2OS |
分子量 |
274.26 g/mol |
IUPAC名 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)8-3-1-2-7(6-8)9(17)16-10-15-4-5-18-10/h1-3,6H,4-5H2,(H,15,16,17) |
InChIキー |
JFTNBMCRGVAGAE-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



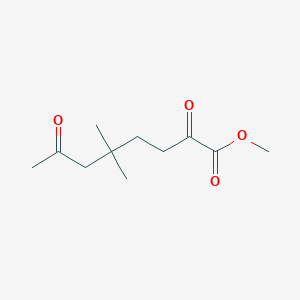
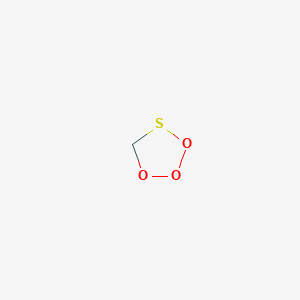

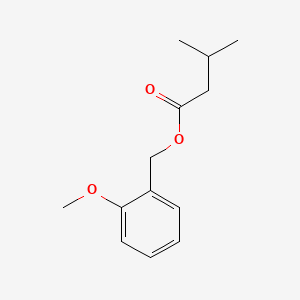
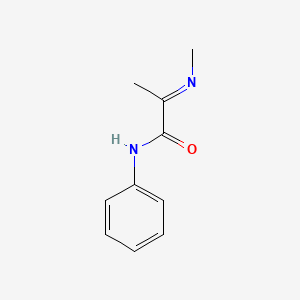
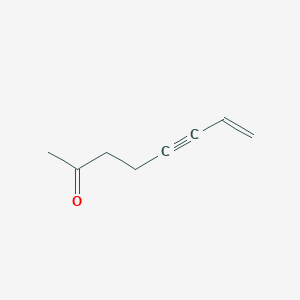
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)
